3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with the empirical formula C6H8N2O2. It belongs to the pyrazole carboxylic acid family and features a pyrazole ring substituted with ethyl and methyl groups at specific positions .
Molecular Structure Analysis
The molecular structure of 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylic acid consists of a pyrazole ring with ethyl and methyl substituents. The carboxylic acid group is attached to the fourth carbon of the pyrazole ring. Solid-state NMR studies and crystallographic results provide insights into its three-dimensional arrangement .
Scientific Research Applications
Antispasmodic and Anti-inflammatory Applications
Pyrazole derivatives have been found to possess significant antispasmodic and anti-inflammatory properties, which could make them useful in the treatment of conditions like irritable bowel syndrome or inflammatory diseases .
Antimicrobial and Antifungal Activities
These compounds have also shown promise in antimicrobial and antifungal activities, suggesting potential use in combating infections and diseases caused by microbes and fungi .
Antineoplastic Activities
There is evidence to suggest that pyrazole derivatives can be used in antineoplastic therapies, potentially offering new avenues for cancer treatment .
Antidepressive and Neurological Applications
Due to their wide range of biological activities, pyrazole derivatives might be used to treat various neurological diseases , including as potential antidepressants .
Agrochemical Industry
In the agrochemical industry, these compounds could be used as fungicides or for other plant protection purposes, helping to safeguard crops against pests and diseases .
Pharmaceutical Industry
Lastly, in the pharmaceutical industry, pyrazole derivatives are valuable for their diverse biological activities, which can be harnessed to develop a range of drugs with different therapeutic effects .
Mechanism of Action
Target of Action
The primary target of 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylic acid is succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in cellular respiration .
Mode of Action
3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylic acid acts as an inhibitor of succinate dehydrogenase . By binding to the SDH, it prevents the enzyme from catalyzing the oxidation of succinate to fumarate, disrupting the citric acid cycle and the electron transport chain .
Biochemical Pathways
The inhibition of succinate dehydrogenase by 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylic acid affects the citric acid cycle and the electron transport chain . This disruption leads to a decrease in ATP production, affecting energy-dependent processes within the cell .
Pharmacokinetics
The compound’s effectiveness as a succinate dehydrogenase inhibitor suggests it is able to reach its target within the cell .
Result of Action
The inhibition of succinate dehydrogenase by 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylic acid leads to a disruption in cellular respiration . This can result in cell death, making the compound potentially useful as a fungicide .
Action Environment
The action of 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially influencing its ability to cross cell membranes and reach its target . Additionally, the presence of other substances in the environment could potentially interact with the compound, affecting its stability or efficacy .
properties
IUPAC Name |
3,5-diethyl-1-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-6-8(9(12)13)7(5-2)11(3)10-6/h4-5H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBAKHGVIFJBIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1C)CC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1171627-40-9 |
Source
|
Record name | 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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